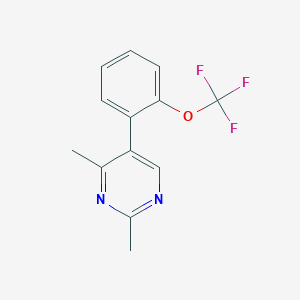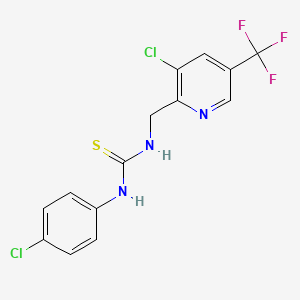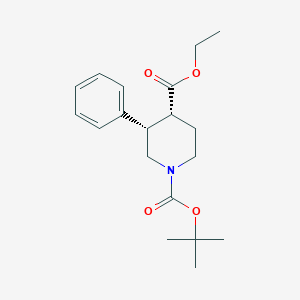![molecular formula C92H144N4O16Rh2S4 B13094007 Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is a complex organometallic compound with the molecular formula C92H144N4O16Rh2S4. It is known for its unique structure, which includes rhodium metal centers coordinated with prolinato ligands that are substituted with p-dodecylphenylsulfonyl groups . This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-N-(p-dodecylphenylsulfonyl)proline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions catalyzed by Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic products .
Aplicaciones Científicas De Investigación
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium centers with the prolinato ligands, which facilitates various catalytic processes. The rhodium centers can undergo redox changes, allowing them to participate in oxidation and reduction reactions. The p-dodecylphenylsulfonyl groups enhance the stability and solubility of the compound, making it an effective catalyst in various reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis[®-N-(p-tolylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-methylphenylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-ethylphenylsulfonyl)prolinato]dirhodium(II)
Uniqueness
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is unique due to the presence of the long dodecyl chain in the p-dodecylphenylsulfonyl group. This structural feature enhances the compound’s solubility in organic solvents and provides steric hindrance, which can influence its catalytic activity and selectivity compared to similar compounds .
Propiedades
Fórmula molecular |
C92H144N4O16Rh2S4 |
|---|---|
Peso molecular |
1896.2 g/mol |
Nombre IUPAC |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4 |
Clave InChI |
VHPFUKPTIAZHHL-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)

![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)



![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
